molecular formula C5H12N2O B2996948 1-Methoxypyrrolidin-3-amine CAS No. 1878904-30-3

1-Methoxypyrrolidin-3-amine

Cat. No. B2996948
CAS RN: 1878904-30-3
M. Wt: 116.164
InChI Key: YGWSRJOLMOGEJU-UHFFFAOYSA-N
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Description

1-Methoxypyrrolidin-3-amine is a chemical compound with the molecular formula C5H12N2 . It’s a colorless liquid .


Molecular Structure Analysis

The molecule is likely to have a five-membered pyrrolidine ring, which is a common structure in many biologically active compounds . The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methoxypyrrolidin-3-amine are not detailed in the available literature, pyrrolidine derivatives are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

1-Methoxypyrrolidin-3-amine is a colorless liquid . Its molecular weight is 100.16 . The compound is likely to have properties common to amines, such as the ability to act as weak organic bases .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the 1-Methoxypyrrolidin-3-amine structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Biologically Active Compounds

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature from 2015 to date . These compounds are characterized by the pyrrolidine ring and show target selectivity .

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including 1-Methoxypyrrolidin-3-amine, has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

Antimicrobial Agents

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its Co(II) and Cu(II) complexes have been studied as potential antimicrobial agents . The chemical preparation, in vitro antimicrobial evaluation, in silico analysis, and computational and theoretical chemistry investigations of these compounds have been conducted .

Pharmaceutical Applications

Piperidine derivatives, which are structurally similar to 1-Methoxypyrrolidin-3-amine, have been studied for their pharmaceutical applications . The latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety have been covered .

Development of Clinically Active Drugs

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety And Hazards

The safety data sheet for 1-Methoxypyrrolidin-3-amine suggests that it should be handled with good industrial hygiene and safety practice . It’s recommended to ensure adequate ventilation and to use personal protective equipment, including tightly fitting safety goggles .

Future Directions

Pyrrolidine derivatives, including 1-Methoxypyrrolidin-3-amine, could be promising scaffolds for the development of new biologically active compounds . Their diverse biological activities and the possibility of structural modification make them attractive targets for future research in medicinal chemistry.

properties

IUPAC Name

1-methoxypyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-8-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWSRJOLMOGEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxypyrrolidin-3-amine

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